4-Feruloylquinic acid

概要

説明

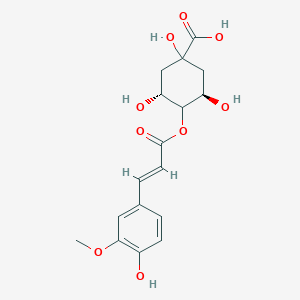

4-フェルロイルキナ酸は、様々な植物に存在する天然のフェノール性化合物です。フェルラ酸とキナ酸のエステルであり、この化合物は潜在的な抗酸化作用で知られており、特定の食品のバイオマーカーと見なされています 。 その分子式はC17H20O9であり、分子量は368.34 g/molです .

2. 製法

合成経路と反応条件: 4-フェルロイルキナ酸は、フェルラ酸とキナ酸を含むエステル化反応によって合成できます。 この反応は通常、硫酸などの触媒を必要とし、完全なエステル化を確保するために還流条件下で行われます .

工業生産方法: 4-フェルロイルキナ酸の工業生産は、コーヒー豆や特定の果物など、クロロゲン酸に富む植物源からの抽出を伴うことがよくあります。 高性能液体クロマトグラフィー(HPLC)などの高度な抽出技術を使用して、化合物を単離および精製します .

準備方法

Synthetic Routes and Reaction Conditions: 4-Feruloylquinic acid can be synthesized through esterification reactions involving ferulic acid and quinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in chlorogenic acids, such as coffee beans and certain fruits. Advanced extraction techniques, including high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .

化学反応の分析

反応の種類: 4-フェルロイルキナ酸は、以下を含む様々な化学反応を起こします。

酸化: キナ酸誘導体を形成するために酸化されます。

還元: 還元反応によって、より単純なフェノール性化合物に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々なキナ酸誘導体とフェノール性エステルが含まれます .

4. 科学研究での応用

4-フェルロイルキナ酸は、科学研究で幅広い用途があります。

科学的研究の応用

Antioxidant Properties

4-Feruloylquinic acid is recognized for its potent antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer.

- Mechanism of Action : The antioxidant activity of 4-FQA is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it can effectively reduce oxidative damage in biological systems, enhancing overall cellular health .

- Research Findings : A study highlighted the antioxidant properties of 4-FQA derived from coffee, demonstrating its potential to protect against oxidative stress-induced damage in cells .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications.

- Cellular Studies : In vitro studies have shown that 4-FQA can suppress the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) in human cells. This suggests its potential use in managing inflammatory conditions .

- Animal Models : Experimental models have demonstrated that 4-FQA can mitigate inflammation-related responses, providing insights into its role as a natural anti-inflammatory agent .

Metabolism and Bioavailability

Understanding the metabolism of this compound is crucial for assessing its efficacy and bioavailability.

- Metabolic Pathways : Research indicates that 4-FQA undergoes phase II metabolism through sulfation and glucuronidation, primarily mediated by human sulfotransferases and uridine diphosphate-glucuronosyltransferases. This metabolic conversion may influence its bioactive properties .

- Bioavailability Studies : Investigations into the bioavailability of chlorogenic acids, including 4-FQA, reveal that it is absorbed in the gastrointestinal tract following ingestion, with measurable levels detected in human plasma .

Nutritional Applications

Given its presence in commonly consumed foods, this compound has implications for dietary recommendations.

- Food Sources : This compound is found in various fruits such as peaches, plums, and apricots, making it a potential biomarker for dietary intake of these foods .

- Health Benefits : Regular consumption of foods rich in 4-FQA may contribute to reduced risks of chronic diseases due to its antioxidant and anti-inflammatory properties.

Potential Therapeutic Uses

The diverse biological activities of this compound suggest potential therapeutic applications.

- Cancer Research : Preliminary studies indicate that compounds related to feruloylquinic acids may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis .

- Neuroprotective Effects : Given its antioxidant capabilities, there is ongoing research into the neuroprotective effects of 4-FQA against neurodegenerative diseases such as Alzheimer's disease .

作用機序

4-フェルロイルキナ酸の作用機序は、主にその抗酸化作用に関係しています。 ヒドロペルオキシラジカルスカベンジャーとして作用し、酸化ストレスに関与する酵素であるキサンチンオキシダーゼを阻害します 。 この化合物は、フリーラジカルと安定な複合体を形成し、細胞の損傷を防ぎます。 さらに、炎症やアポトーシスなど、様々なシグナル伝達経路を調節します .

類似化合物:

カフェオイルキナ酸: キナ酸の別のエステルで、抗酸化作用が知られています。

クロロゲン酸: 抗酸化作用と抗炎症作用が類似している、よく知られたフェノール性化合物です。

シリンギ酸: 抗酸化作用と抗菌作用のあるフェノール酸.

独自性: 4-フェルロイルキナ酸は、フェルラ酸とキナ酸の独自の組み合わせによって際立っており、独特の抗酸化作用と抗炎症作用を付与しています。 フリーラジカルと安定な複合体を形成し、特定の酵素を阻害する能力により、様々な科学的および工業的用途において貴重な化合物となっています .

類似化合物との比較

Caffeoylquinic acid: Another ester of quinic acid, known for its antioxidant properties.

Chlorogenic acid: A well-known phenolic compound with similar antioxidant and anti-inflammatory properties.

Syringic acid: A phenolic acid with antioxidant and antimicrobial properties.

Uniqueness: 4-Feruloylquinic acid stands out due to its unique combination of ferulic acid and quinic acid, which imparts distinct antioxidant and anti-inflammatory properties. Its ability to form stable complexes with free radicals and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications .

生物活性

4-Feruloylquinic acid (4-FQA), a derivative of quinic acid, is an organic compound with the chemical formula . It is categorized within the group of chlorogenic acids, which are known for their potential health benefits. These compounds, particularly found in coffee and various fruits, have been associated with antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activities of 4-FQA through a detailed examination of its mechanisms, effects on human health, and relevant research findings.

Structure and Solubility

4-FQA is characterized by a cyclohexane ring with four hydroxyl groups and a carboxylic acid moiety. Its solubility in water is limited, classifying it as a weakly acidic compound with a pKa of approximately 9.87 .

Key Properties Table

| Property | Value |

|---|---|

| Chemical Formula | |

| CAS Number | 2613-86-7 |

| Solubility | Slightly soluble in water |

| pKa | 9.87 |

Antioxidant Activity

Research indicates that 4-FQA exhibits significant antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) assay shows that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-Inflammatory Effects

Studies have demonstrated that chlorogenic acids, including 4-FQA, can modulate inflammatory pathways. For instance, they inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 in vascular endothelial cells, which are crucial in the recruitment of immune cells during inflammation .

Anticancer Potential

Recent investigations into the anticancer effects of phenolic compounds have highlighted 4-FQA's role in inhibiting cell proliferation in various cancer cell lines. For example, it has shown to induce cell cycle arrest at the S phase in colon cancer cell lines (Caco-2 and SW480) when administered at physiologically relevant concentrations .

Case Study: Colon Cancer Cell Lines

A study assessed the anti-proliferative activity of several phenolic compounds, including 4-FQA, against colon cancer cells. The results indicated that:

- Caco-2 Cells : Significant inhibition was observed after 72 hours of treatment.

- SW480 Cells : More rapid metabolism of phenolic compounds was noted, leading to enhanced anti-proliferative effects.

This suggests that the bioavailability and metabolic conversion of 4-FQA may enhance its anticancer efficacy.

Modulation of Signaling Pathways

The biological effects of 4-FQA may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Research has shown that chlorogenic acids can influence the PI3K/AKT/PTEN pathway, which plays a critical role in cell survival and proliferation .

Interaction with Gut Microbiota

The metabolism of 4-FQA by gut microbiota may also enhance its biological activities. It is suggested that unabsorbed phenolic compounds reach the colon where they are converted into simpler phenolic acids by gut bacteria, potentially increasing their bioactive properties .

特性

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。